3-(3-Fluorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-Fluorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid is a useful research compound. Its molecular formula is C16H9FN4O3 and its molecular weight is 324.271. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the cyclooxygenase-2 (COX-2) receptor . COX-2 is an enzyme that plays a crucial role in the inflammatory process, and its inhibition can lead to anti-inflammatory effects .
Mode of Action
The compound interacts with the COX-2 receptor, inhibiting its activity . This interaction results in a significant decrease in the production of inflammatory factors such as nitric oxide (NO), tumor necrosis factor alpha (TNF-α), and interleukin-6 (IL-6) .
Biochemical Pathways
The inhibition of COX-2 affects the prostaglandin biosynthesis pathway . Prostaglandins are lipid compounds that play key roles in inflammation and pain. By inhibiting COX-2, the compound reduces the production of these pro-inflammatory mediators .
Pharmacokinetics
The compound’s anti-inflammatory activity was evaluated in vitro , suggesting that it may have favorable bioavailability.
Result of Action
The compound’s interaction with the COX-2 receptor leads to a decrease in the production of inflammatory factors . This results in an overall anti-inflammatory effect, which could potentially be beneficial in the treatment of various inflammatory and autoimmune diseases .
Properties
IUPAC Name |
3-(3-fluorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9FN4O3/c17-10-3-1-2-8(6-10)13-14-18-15(22)11-5-4-9(16(23)24)7-12(11)21(14)20-19-13/h1-7,20H,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPQMSSLLOSFZDX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9FN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.